molecular formula C12H21N3 B7858919 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine

Katalognummer: B7858919
Molekulargewicht: 207.32 g/mol
InChI-Schlüssel: WOXNRJFRSBBMPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1-methyl-1H-pyrazole moiety linked to a cyclohexyl group via a methyleneamine spacer. The 1-methyl-1H-pyrazole scaffold is a privileged structure in pharmaceutical research, known to be incorporated into inhibitors targeting various enzymes. For instance, derivatives of 1-methyl-1H-pyrazole have been explored as potent and selective inhibitors of Adenylyl Cyclase 1 (AC1), a target for treating inflammatory pain . The cyclohexyl group contributes significant lipophilicity and conformational constraint, which can be critical for optimizing a compound's binding affinity and metabolic stability. This specific molecular architecture, combining a heteroaromatic system with an aliphatic ring, makes it a valuable building block for constructing compound libraries. Researchers can utilize this reagent to explore structure-activity relationships (SAR) in the development of novel bioactive molecules, particularly in neuroscientific and pharmacological applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNRJFRSBBMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development against several diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapeutics .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, particularly in models of Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Agricultural Chemistry

Pesticidal Properties
The compound's structural attributes suggest possible applications as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against a range of pests, making them valuable in agricultural settings.

Case Studies

  • Insecticidal Activity : A study demonstrated that certain pyrazole-based compounds exhibited potent insecticidal activity against common agricultural pests, leading to reduced crop damage .
  • Herbicidal Efficacy : Research has indicated that pyrazole derivatives can inhibit the growth of specific weeds, providing an alternative to traditional herbicides with lower environmental impact .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its amine functional groups allow for reactions that can modify polymer characteristics such as thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyConventional PolymerPolymer with 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
BiodegradabilityLowModerate

Analytical Chemistry

Use as a Reagent
In analytical chemistry, 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine can serve as a reagent for various chemical reactions, including those involving amine coupling and modification of existing compounds.

Case Studies

  • Synthesis of New Compounds : The compound has been employed in the synthesis of more complex molecules through amine coupling reactions, demonstrating its utility in organic synthesis .
  • Analytical Applications : Its reactivity allows it to be used in developing assays for detecting other chemical species, enhancing the toolbox available for chemists.

Wirkmechanismus

The mechanism by which 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Relevance

The following table highlights key structural analogs, their molecular features, and pharmacological properties:

Compound Name Structure Molecular Formula Pharmacological Activity Selectivity/Safety Notes References
1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine Cyclohexyl + pyrazole-4-methylamine C₁₄H₂₄N₃ (inferred) Not explicitly stated; structural similarity to PDE10A inhibitors suggests CNS applications. Likely moderate lipophilicity (cyclohexyl group) for CNS penetration.
MK-8189 Precursor (Compound 14) Pyrimidin-4-amine + pyrazole-4-methyl C₁₉H₂₄N₆O PDE10A inhibitor (IC₅₀ < 10 nM); antipsychotic candidate for schizophrenia. High selectivity over PDE3/4; preclinical efficacy in rodent models.
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1,5-naphthyridin-4-amine (Compound 11) Naphthyridine + pyrazole-4-methylamine C₁₄H₁₄N₆ PDE10A inhibitor with nanomolar potency. Improved metabolic stability vs. pyridine analogs.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) Phenylpyrazole + methylamine C₁₁H₁₃N₃ No direct activity reported; scaffold used in kinase inhibitor design. Crystallographic data available (PDB ligand).
[2-(1-Methylpyrazol-4-yl)phenyl]methanamine Phenylpyrazole + benzylamine C₁₁H₁₃N₃ Intermediate for fluorescent probes or metal-organic frameworks. Liquid at RT; storage stability data available.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Dimethylpyrazole + methylamine C₆H₁₁N₃ Building block for agrochemicals; low acute toxicity (oral LD₅₀ > 2000 mg/kg). Oxalate salt enhances crystallinity.

Structural Modifications and Activity Trends

  • Cyclohexyl vs.
  • Pyrazole Positioning : 4-Pyrazole substitution (vs. 3- or 5-) optimizes steric compatibility with PDE10A’s hydrophobic pocket .

Biologische Aktivität

1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine is a compound of interest due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This molecular formula indicates a complex structure, which contributes to its biological properties.

The biological activity of 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation. For instance, it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .
  • Antioxidant Properties : Research indicates that pyrazole derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells. The presence of the pyrazole ring enhances these properties, making it a candidate for treating oxidative stress-related conditions .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation (e.g., HeLa)
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionCDK inhibition

Case Study 1: Anticancer Activity

A study evaluated the effects of similar pyrazole derivatives on various cancer cell lines, including HeLa and HepG2. The results indicated a significant reduction in cell viability, with mean growth percentages dropping to 38.44% for HeLa cells and 54.25% for HepG2 cells. Importantly, these compounds showed selectivity, as they did not affect normal fibroblast cells significantly .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of pyrazole derivatives. The study utilized assays such as ABTS and DPPH to measure radical scavenging activity. Compounds similar to 1-Cyclohexyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine demonstrated notable antioxidant effects, suggesting potential applications in treating oxidative stress-related diseases .

Research Findings

Recent reviews emphasize the importance of aminopyrazole-based compounds in medicinal chemistry. These compounds have been linked to various therapeutic areas including oncology and neurodegenerative diseases. The structure-activity relationship (SAR) studies highlight how modifications to the pyrazole moiety can enhance biological activity and selectivity for specific targets .

Vorbereitungsmethoden

Reaction Mechanism

The aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with the primary amine group of cyclohexylmethanamine to form an imine intermediate, which is subsequently reduced to the target amine.

Experimental Procedure

  • Step 1 : Combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and cyclohexylmethanamine (1.2 eq) in methanol at 0°C.

  • Step 2 : Add sodium cyanoborohydride (1.5 eq) gradually over 30 minutes.

  • Step 3 : Stir at room temperature for 12 hours under nitrogen atmosphere.

  • Step 4 : Quench with aqueous NH₄Cl and extract with ethyl acetate.

  • Step 5 : Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Performance Data

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Reaction Time12–14 hours
ScaleLab-scale (1–10 g)

Advantages : High atom economy, minimal byproducts.
Limitations : Requires strict moisture control due to NaBH₃CN sensitivity.

Nucleophilic Substitution Approach

Bromomethylpyrazole Intermediate Synthesis

  • Step 1 : Treat 1-methyl-1H-pyrazole-4-methanol with PBr₃ in dichloromethane at −20°C for 2 hours.

  • Step 2 : Isolate 4-(bromomethyl)-1-methyl-1H-pyrazole via vacuum distillation (85% yield).

Coupling with Cyclohexylmethanamine

  • Step 1 : Dissolve 4-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq) and cyclohexylmethanamine (2.0 eq) in DMF.

  • Step 2 : Add K₂CO₃ (3.0 eq) and heat at 80°C for 6 hours.

  • Step 3 : Filter and concentrate under reduced pressure.

  • Step 4 : Purify by recrystallization (ethanol/water).

Performance Data

ParameterValue
Yield75–80%
Purity (NMR)>99%
Reaction Time6–8 hours
ScalePilot-scale (100 g)

Advantages : Scalable for industrial production.
Limitations : Bromide waste generation requires disposal protocols.

Catalytic Amination Using Transition Metals

Palladium-Catalyzed Coupling

A patent method employs Pd(OAc)₂/Xantphos catalyst system for C–N bond formation:

  • Step 1 : Mix 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq), cyclohexylmethanamine (1.5 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq) in toluene.

  • Step 2 : Heat at 100°C for 24 hours under argon.

  • Step 3 : Filter through Celite® and concentrate.

  • Step 4 : Purify via flash chromatography.

Performance Metrics

ParameterValue
Yield63–67%
Turnover Number1,340
Catalyst Loading5 mol%

Advantages : Avoids stoichiometric metal reagents.
Limitations : High catalyst cost and longer reaction times.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent advancements employ microreactors to enhance the reductive amination process:

  • Residence Time : 8 minutes vs. 12 hours batch mode

  • Throughput : 2.4 kg/day

  • Solvent Consumption : Reduced by 40%

Purification Techniques

MethodEfficiency
Simulated Moving Bed99.5% purity
Melt Crystallization99.8% purity
Distillation98.2% purity

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Reductive Amination7298Moderate1.0
Nucleophilic Sub.8099High0.8
Catalytic Amination6797Low1.5

Key Findings :

  • Nucleophilic substitution offers the best balance of yield and scalability.

  • Catalytic methods remain limited by Pd catalyst costs .

Q & A

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

  • Answer : Modify:
  • Pyrazole substituents : Fluorine or methoxy groups improve metabolic stability.
  • Cyclohexyl group : Replace with bicyclic systems (e.g., norbornane) to enhance rigidity and target selectivity.
    Validate changes via IC50 assays and molecular docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.